Bornaprine

Description

Properties

CAS No. |

20448-86-6 |

|---|---|

Molecular Formula |

C21H31NO2 |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

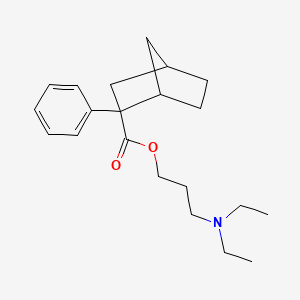

3-(diethylamino)propyl (1S,4R)-2-phenylbicyclo[2.2.1]heptane-2-carboxylate |

InChI |

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3/t17-,19+,21?/m1/s1 |

InChI Key |

BDNMABJZSXTKAQ-VCPDFFEISA-N |

Canonical SMILES |

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

26908-91-8 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ornaprine bornaprine hydrochloride Kr 339 Sormodren |

Origin of Product |

United States |

Synthetic Methodologies for Bornaprine and Its Derivatives

Classical Synthetic Pathways of Bornaprine

The foundational synthesis of this compound follows a classical route involving several key stages, starting from readily available precursors and building the bicyclic system through a cycloaddition reaction, followed by subsequent modifications.

Precursor Compounds and Initial Reaction Steps

The classical synthesis of this compound commences with atropic acid (2-phenylacrylic acid), a β,γ-unsaturated carboxylic acid, and cyclopentadiene (B3395910). Atropic acid serves as the dienophile, while cyclopentadiene acts as the diene in the subsequent cycloaddition reaction.

Bicyclic Adduct Formation via Cycloaddition Reactions

A crucial step in the classical synthesis is the formation of the bicyclic adduct through a Diels-Alder cycloaddition reaction between atropic acid and cyclopentadiene. This [4+2] cycloaddition proceeds under thermal conditions, typically at temperatures between 80°C and 120°C, and does not require the use of catalysts. The reaction leverages the electron-deficient nature of atropic acid as the dienophile. This cycloaddition yields 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Catalytic Hydrogenation in this compound Synthesis

Following the Diels-Alder reaction, the resulting bicyclic adduct, 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, undergoes catalytic hydrogenation. This step is performed using Raney nickel as the catalyst under a hydrogen gas atmosphere. The hydrogenation is typically carried out at temperatures ranging from 50°C to 80°C and pressures between 3 and 5 atm. This process saturates the cyclopentadiene-derived ring, leading to the formation of 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid with high yields, often exceeding 90%.

The final step in the classical synthesis involves the esterification of 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid with 3-diethylaminopropanol. This esterification is commonly performed using Fischer esterification conditions, involving refluxing the reactants in toluene (B28343) with a sulfuric acid catalyst (2–5 mol%) for 12–18 hours. This reaction typically achieves a yield of 75–85%.

A summary of the key parameters for the catalytic hydrogenation step is provided in the table below:

| Parameter | Value |

| Catalyst | Raney nickel |

| Temperature | 50–80°C |

| Pressure | 3–5 atm H₂ |

| Substrate | 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

| Product | 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |

| Yield | >90% |

Emerging and Alternative Synthetic Strategies

Beyond the classical route, research is exploring alternative and more advanced synthetic strategies for this compound derivatives, often focusing on enhancing efficiency, selectivity, and accessing a wider range of functionalized structures.

Applications of Dual Catalysis in this compound Derivative Synthesis

Emerging synthetic approaches for this compound derivatives include the application of dual catalysis. indiascienceandtechnology.gov.in For instance, photoredox-nickel dual catalysis is being explored for the synthesis of aromatic bioisosters, including potential alternate synthetic routes toward this compound derivatives. indiascienceandtechnology.gov.in This methodology aims to utilize halogen atom transfer reactions to construct target molecules. indiascienceandtechnology.gov.in

Functionalization of Bicyclo[2.2.1]heptane Scaffolds

The functionalization of the bicyclo[2.2.1]heptane scaffold is a key aspect of synthesizing this compound and its derivatives. indiascienceandtechnology.gov.innih.gov The bicyclo[2.2.1]heptane (norbornane) framework is a preferred molecular structure found in various bioactive natural compounds. indiascienceandtechnology.gov.in Enantioselective methods for functionalizing this scaffold are crucial for the synthesis of physiologically significant compounds and are highly desirable in drug discovery. indiascienceandtechnology.gov.in

New synthetic methods are being developed to access functionalized bicyclo[2.2.1]heptane skeletons. One such method involves an intermolecular Diels-Alder reaction utilizing 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, which provides a route to bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons. nih.gov These novel derivatives can serve as versatile building blocks in organic synthesis. nih.gov Additionally, the intramolecular Diels-Alder reaction can be employed to construct tricyclic frameworks incorporating the bicyclo[2.2.1]heptane skeleton. nih.gov

Approaches to Aromatic Bioisoster Synthesis Relevant to this compound Analogs

Aromatic rings, such as the phenyl group present in this compound, are common structural features in pharmaceuticals indiascienceandtechnology.gov.incambridgemedchemconsulting.com. However, they can be sites of metabolic instability or contribute to undesirable physicochemical properties cambridgemedchemconsulting.comresearchgate.net. Bioisosteric replacement, the substitution of an atom or group of atoms with a different but functionally similar entity, is a strategy used in drug design to improve properties while retaining biological activity researchgate.netdrughunter.com.

For this compound analogs, approaches to aromatic bioisoster synthesis relevant to the phenyl ring could involve replacing the phenyl moiety with other aromatic or non-aromatic ring systems that mimic its electronic and steric properties researchgate.netdrughunter.com. For instance, nitrogen-containing heterocycles like pyridyl, pyridazine, or pyrimidine (B1678525) rings can be used as simple replacements for a phenyl ring cambridgemedchemconsulting.com. The introduction of nitrogen can increase polarity and reduce electron density, potentially impacting metabolic stability and solubility cambridgemedchemconsulting.com.

More complex bioisosteric strategies involve using saturated bicyclic systems as three-dimensional mimetics of phenyl rings researchgate.net. The bicyclo[2.2.1]heptane (norbornane) scaffold itself is a preferred molecular structure found in bioactive natural compounds and is explored for asymmetric synthesis and catalysis indiascienceandtechnology.gov.in. Research is ongoing into exploring alternate synthetic routes toward this compound derivatives using novel protocols, such as photoredox-nickel dual catalysis for the synthesis of aromatic bioisosteres via halogen atom transfer reactions indiascienceandtechnology.gov.in. This aims to generate effective, safe, and active pharmaceutical ingredients by designing and synthesizing aromatic bioisosteres and various heterocyclic and carbocyclic rings indiascienceandtechnology.gov.in.

Examples of aromatic bioisosteres explored in medicinal chemistry, which could be conceptually relevant to this compound analogs, include the use of benzazaborinines as replacements for naphthalene (B1677914) (a fused aromatic system) nih.gov. Another example explores 2-oxabicyclo[2.2.2]octane as a saturated bioisostere for the para-substituted phenyl ring, demonstrating improvements in physicochemical properties like solubility and lipophilicity researchgate.net. While these specific examples may not directly involve this compound, they illustrate the types of bioisosteric approaches that could be applied to modify the phenyl ring in this compound analogs to potentially enhance their properties cambridgemedchemconsulting.comresearchgate.netdrughunter.com.

Analytical Characterization and Purity Assessment in this compound Synthesis Research

Analytical characterization and purity assessment are critical steps in the research and development of pharmaceutical compounds like this compound axios-research.com. These processes ensure the identity, structure, and purity of the synthesized product and its related substances, including impurities and metabolites axios-research.compharmaffiliates.com.

Chromatographic Methodologies for Purity Profiling

Chromatographic techniques are widely used for the purity profiling of this compound and its related substances. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) is another chromatographic technique that can be applied, particularly for volatile or semi-volatile compounds or their derivatives. GC with flame ionization detection (FID) has been used in analytical methods for drug analysis psu.edu.

Thin-Layer Chromatography (TLC) can also be employed for purity assessment, offering a simpler and faster method for separating compounds psu.edu. Standardized TLC data can be used for identification purposes, although it may be less quantitative than HPLC or GC for precise purity profiling psu.edu.

The development and validation of chromatographic methods are crucial to ensure they are suitable for their intended purpose, providing accurate and reliable results for purity assessment axios-research.com.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques provide invaluable information about the structure and identity of this compound and its synthesized intermediates and derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework and functional groups within a molecule rssl.com. ¹H NMR data for this compound, such as characteristic chemical shifts and splitting patterns, can be used to confirm its structure . Quantitative NMR (qNMR) can also be used for assay and purity assessment rssl.com.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational spectrum rssl.comresearchgate.net. FT-IR can help confirm the presence of characteristic bonds and functional groups in this compound, such as ester carbonyls and C-N bonds rssl.comnih.gov.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound core.ac.uk. MS is often coupled with chromatography (e.g., GC-MS or LC-MS) to identify and quantify components in a mixture and confirm their structures core.ac.uk. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of elemental composition and the identification of unknown impurities or metabolites core.ac.uk.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to determine the concentration of a substance if it has a chromophore that absorbs in the UV-Vis region rssl.com. While less informative for complete structural elucidation compared to NMR or MS, it can be useful for quantitative analysis and detecting the presence of conjugated systems rssl.com.

These spectroscopic techniques, often used in combination, are essential for confirming the successful synthesis of this compound and its derivatives and verifying their chemical structures rssl.comchem960.com.

Pharmacodynamics and Receptor Pharmacology of Bornaprine

Mechanism of Action at Muscarinic Acetylcholine (B1216132) Receptors

Bornaprine functions as a non-selective antagonist at muscarinic acetylcholine receptors, with documented activity at both M1 and M2 receptor subtypes. By competitively blocking these receptors, this compound inhibits the action of acetylcholine, a key neurotransmitter in the regulation of motor control. patsnap.com The M1 receptors are predominantly located in the central nervous system and are involved in cognitive functions, while M2 receptors are found in both the CNS and the periphery, including the heart, where they regulate heart rate. The antagonism of M1 receptors in the striatum is thought to be a primary contributor to this compound's efficacy in reducing the motor symptoms of Parkinson's disease.

In neurological conditions such as Parkinson's disease, a deficiency in dopamine (B1211576) leads to a relative overactivity of acetylcholine in the brain. patsnap.com This cholinergic hyperactivity is a major contributor to symptoms like tremors, rigidity, and bradykinesia. This compound mitigates this by blocking muscarinic acetylcholine receptors in the CNS, thereby reducing the excessive cholinergic signaling. patsnap.com This helps to restore a more balanced neurotransmitter environment, leading to an alleviation of motor symptoms. patsnap.com The selective affinity of this compound for muscarinic receptors within the CNS is a notable aspect of its pharmacodynamic profile, which helps to minimize peripheral side effects commonly associated with other anticholinergic medications. patsnap.com

Detailed research on the direct interaction of this compound with nicotinic acetylcholine receptors is not extensively available in the current body of scientific literature. While its primary mechanism is centered on muscarinic receptor antagonism, the broader cholinergic system includes nicotinic receptors which also play a role in neurotransmission. Further investigation is required to fully elucidate any potential modulatory effects of this compound on nicotinic acetylcholine transmission.

Receptor Binding Affinity and Potency Studies

The anticholinergic potency of this compound has been quantified through in vitro studies. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a common measure of antagonist potency. For this compound, a pA2 value of 7.27 ± 0.21 has been reported from studies using isolated rat atrium, indicating a high level of anticholinergic activity. This quantitative measure underscores the potent nature of this compound as a muscarinic receptor antagonist.

| Compound | Tissue | pA2 Value |

|---|---|---|

| This compound | Isolated Rat Atrium | 7.27 ± 0.21 |

This compound exists as a mixture of exo and endo epimers. Studies evaluating the antimuscarinic activity of these stereoisomers have indicated that they are approximately equipotent. This suggests that the spatial orientation of the ester group in the this compound molecule does not significantly influence its binding affinity for muscarinic receptors in the tissues studied.

| Epimer | Relative Potency |

|---|---|

| Exo-Bornaprine | Approximately Equipotent |

| Endo-Bornaprine |

Neuropharmacological Effects of this compound in Preclinical Models

While direct and comprehensive preclinical studies detailing the full spectrum of this compound's neuropharmacological effects are limited in publicly available literature, existing research provides valuable insights into its influence on sleep architecture and its activity in isolated tissues.

Table 1: Effects of this compound on Human Sleep Architecture nih.gov

| Sleep Parameter | Effect of this compound |

| REM Sleep Percentage | Decreased |

| REM Latency | Increased |

| Slow Wave Sleep | No significant effect |

Note: This data is from a study in healthy human subjects, as specific preclinical animal model data is not available.

This compound's anticholinergic properties have been demonstrated in preclinical models using isolated tissues. A key study evaluated the antimuscarinic activity of this compound hydrochloride and its metabolites in the isolated left atrium of rats. nih.gov The biological activity was determined by the compound's ability to inhibit the negative inotropic (force of contraction) response to carbachol, a cholinergic agonist. nih.gov

In this model, this compound demonstrated significant anticholinergic activity, with a pA2 value of 7.27 ± 0.21. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency. The study also found that the exo and endo epimers of this compound were approximately equipotent in their anticholinergic effects. nih.gov Furthermore, one of its metabolites, the 5-hydroxy metabolite, exhibited activity similar to the parent compound, while two other hydroxylated metabolites showed considerably less effect. nih.gov This research in isolated cardiac tissue confirms this compound's direct antagonistic action at muscarinic receptors, which underlies its systemic anticholinergic effects. nih.gov

Table 2: Anticholinergic Activity of this compound in Isolated Rat Atrium nih.gov

| Compound | pA2 Value (± SD) |

| This compound | 7.27 ± 0.21 |

Metabolic Pathways and Pharmacokinetic Studies in Preclinical Models

Bornaprine Absorption and Excretion in Animal Models

Studies utilizing radiolabeled this compound ([14C]Sormodren) have demonstrated that the drug is well-absorbed following oral administration in animal models such as rats and dogs. nih.govtandfonline.com The tissue distribution in these animals is consistent with a compound that is eliminated through both renal and hepatic pathways. nih.govtandfonline.com

Following single oral doses, peak plasma concentrations of radiolabeled this compound are generally achieved within one to two hours in rats. nih.govtandfonline.com In dogs, peak plasma levels are also reached relatively quickly. nih.govtandfonline.com The subsequent decline in plasma radioactivity indicates different half-lives in these species, with an approximate half-life of 5 hours in rats and 12 hours in dogs. nih.govtandfonline.com

| Animal Model | Time to Peak Plasma Level (Tmax) | Plasma Half-Life (t½) |

|---|---|---|

| Rat | 1-2 hours | ~5 hours |

| Dog | Not specified | ~12 hours |

The excretion of this compound and its metabolites occurs through both urine and feces, with notable differences between species. nih.govtandfonline.com In rats, over a five-day period, approximately 31% of the administered radioactivity is excreted in the urine and 70% in the feces. nih.govtandfonline.com In dogs, the excretion is more balanced, with 53% of the dose found in the urine and 39% in the feces over the same period. nih.govtandfonline.com This data suggests that both renal and hepatic routes are significant for the elimination of the compound. nih.govtandfonline.com

| Animal Model | % Excreted in Urine | % Excreted in Feces |

|---|---|---|

| Rat | 31% | 70% |

| Dog | 53% | 39% |

Identification and Characterization of this compound Metabolites

In preclinical models, this compound undergoes extensive metabolism, to the extent that the unchanged parent drug was not detected in samples from dogs. nih.govtandfonline.com The metabolic processes primarily involve hydroxylation and N-dealkylation, leading to a variety of metabolites, some of which are present as conjugates. nih.govtandfonline.com

The primary metabolic pathway for this compound is hydroxylation. nih.govtandfonline.com In dogs, three isomers of monohydroxy-Sormodren have been identified as major metabolites, resulting from hydroxylation on the bicyclic ring. nih.govtandfonline.com While early studies identified these hydroxylated metabolites, the exact positions of oxidation were not determined. nih.govtandfonline.com Subsequent research using in vitro microbial systems successfully isolated four hydroxylated metabolites. nih.gov The structures of these metabolites were rigorously established through spectroscopic techniques, particularly 13C NMR, which identified hydroxylation occurring at the C-5 or C-6 positions in the bicyclic ring system. nih.govwikipedia.org

Alongside hydroxylation, N-dealkylation is another significant metabolic route. In dog urine, three isomers of monohydroxy-N-desethyl-Sormodren were identified as major metabolites. nih.govtandfonline.com This indicates that the metabolic process involves both the removal of an ethyl group from the nitrogen atom and hydroxylation of the bicyclic ring. nih.govtandfonline.com Studies have also shown that some of the this compound metabolites are present as conjugates, although the specific conjugating moieties have not been fully detailed. nih.govtandfonline.com

| Compound | Activity Profile (in isolated rat atrium) |

|---|---|

| This compound | pA2 value of 7.27 ± 0.21 |

| 5-hydroxyl this compound | Similar activity to parent compound |

| Other hydroxylated metabolites | Much less effect than parent compound |

In Vitro and Microbial Metabolism Studies

The identification of metabolites is a crucial step in understanding the biotransformation of a drug. While metabolic studies of this compound have been conducted in rats, dogs, and humans, the specific identities of the resulting metabolites were not initially established. nih.gov To overcome this challenge, researchers have turned to in vitro microbial systems as a practical tool for identifying and characterizing the metabolic products of this compound. nih.gov

The use of fungi in fermentation processes has proven effective in modeling mammalian metabolism. nih.gov In the case of this compound, an epimeric mixture of 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate, a microbial system was employed to generate and isolate metabolites. This approach led to the successful isolation of four distinct metabolites. nih.gov Through rigorous spectroscopic analysis, particularly using 13C NMR, the structures of these metabolites were determined. The findings revealed that the biotransformation occurred via hydroxylation at either the C-5 or C-6 position of the bicyclic ring system. nih.gov This microbial model provided a valuable means to produce and identify metabolites that are also found in mammals.

The biotransformation of this compound, particularly the hydroxylation observed in both microbial and mammalian systems, points to the involvement of specific enzyme families. nih.govnih.gov Phase I metabolic reactions, such as oxidation and hydrolysis, are typically catalyzed by oxidoreductases. researchgate.net For oxidation reactions, the cytochrome P450 (CYP450) enzyme superfamily is of primary importance in drug metabolism. researchgate.netqps.com

The hydroxylation of this compound's bicyclic ring is a classic example of a Phase I oxidation reaction. nih.govnih.gov These reactions introduce or expose functional groups on the parent compound, preparing it for subsequent Phase II conjugation reactions. researchgate.net Although the specific CYP450 isozymes responsible for this compound metabolism have not been detailed in the provided sources, it is the most prominent family of enzymes responsible for such oxidative transformations in xenobiotics. researchgate.net Following Phase I hydroxylation, the metabolites can undergo Phase II reactions, where enzymes like uridine (B1682114) diphospho-glucuronosyltransferases may conjugate them, increasing their water solubility and facilitating excretion. nih.govresearchgate.net

Metabolic Fate of this compound Epimers

This compound is administered as an epimeric mixture, and its metabolic fate has been investigated in preclinical models and humans. nih.govnih.gov Studies using radiolabeled [14C]this compound have shown that the drug is well absorbed orally in rats, dogs, and humans. nih.gov

In dogs, the metabolism of this compound is extensive. Unchanged this compound was not detected in plasma or urine samples. nih.gov The major metabolites identified after enzymatic hydrolysis of urine were three isomers of monohydroxy-N-desethyl-Sormodren and three isomers of monohydroxy-Sormodren. nih.gov These metabolites result from hydroxylation on the bicyclic ring system. At a lower dose, isomers of monohydroxy-N-desethyl-Sormodren were the primary metabolites identified. nih.gov

In humans, unchanged this compound was found to be only a minor component in urine and plasma, indicating significant metabolism. nih.gov The primary metabolites identified were five different isomers of monohydroxy-Sormodren, which were formed through hydroxylation of the bicyclic ring. nih.gov Some of these metabolites were also present as conjugates, indicating that they undergo Phase II metabolic reactions before excretion. nih.gov

Preclinical Research Models for Bornaprine Investigations

In Vitro Pharmacological Assays

In vitro models are fundamental for characterizing the direct pharmacological properties of a compound like bornaprine, independent of systemic influences. These assays provide crucial data on its mechanism of action, potency, and receptor interactions.

Isolated tissue preparations serve as a classic and valuable tool in pharmacology to assess the physiological response to a drug in a controlled environment. The isolated left atrium of the rat is a particularly useful model for evaluating muscarinic antagonists. In this preparation, muscarinic agonists like carbachol induce a negative inotropic (force-reducing) response, an effect believed to be mediated by the M2 muscarinic receptor subtype. The ability of an antagonist to inhibit this response provides a quantitative measure of its antimuscarinic activity. nih.gov

A key study evaluated the antimuscarinic activity of this compound hydrochloride and its metabolites by assessing their ability to inhibit the negative inotropic response to carbachol in isolated rat atria. The potency of an antagonist in this assay is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. The research confirmed this compound's efficacy in antagonizing muscarinic receptors and provided comparative data for its epimers and metabolites. nih.govnih.gov

| Compound | pA2 Value (Mean ± SEM) | Relative Potency Comment |

|---|---|---|

| This compound (Epimeric Mixture) | 7.27 ± 0.21 | Confirmed effective antimuscarinic activity. nih.gov |

| Exo Epimer | - | Approximately equipotent to the endo epimer. nih.govnih.gov |

| Endo Epimer | - | Approximately equipotent to the exo epimer. nih.govnih.gov |

| 5-hydroxy Metabolite | - | Showed similar activity to the parent compound, this compound. nih.gov |

| Other Hydroxylated Metabolites | - | Demonstrated significantly less activity compared to this compound. nih.gov |

| Atropine (B194438) (Reference) | ~8.28 (estimated) | This compound is approximately 10-fold less potent than atropine in this assay. nih.gov |

Cellular models are indispensable for dissecting the molecular interactions of a drug with its target receptors. To determine the binding affinity and selectivity of an antagonist like this compound, cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are genetically engineered to express specific receptor subtypes (e.g., M1, M2, M3, M4, and M5 muscarinic receptors). nih.gov

In these models, competitive binding assays are performed using a radiolabeled ligand that has a known high affinity for the receptor. By measuring the ability of the test compound (this compound) to displace the radioligand, its binding affinity (expressed as the inhibition constant, Ki) for each receptor subtype can be determined. A lower Ki value indicates a higher binding affinity. This approach allows for the creation of a detailed pharmacological profile, revealing whether a compound is selective for one receptor subtype over others. While this is a standard method for characterizing anticholinergic drugs, specific published studies detailing a comprehensive binding affinity profile of this compound across all five human muscarinic receptor subtypes in such cellular models were not identified in a review of the literature. Such data would be crucial for correlating its molecular interactions with its therapeutic effects and side-effect profile.

Animal Models for Neurobiological Research

Animal models are critical for understanding the effects of a drug within a complex, living biological system. For a neuroactive drug like this compound, these models are essential for investigating its impact on the pathophysiology of neurological disorders such as Parkinson's disease.

Rodent models are widely used to simulate the neurodegenerative and motor features of Parkinson's disease, providing a platform to test potential therapeutic agents. The primary mechanism of these models is the depletion of dopamine (B1211576) neurons in the nigrostriatal pathway, which is a key pathological hallmark of the disease. parkinsonsdisease.netnih.gov

6-Hydroxydopamine (6-OHDA) Model : This is a classic and extensively used neurotoxin-based model. nih.gov 6-OHDA is a hydroxylated analogue of dopamine that is selectively taken up by dopaminergic and noradrenergic neurons via their transporters. nih.gov Because it cannot cross the blood-brain barrier, it must be injected directly into the brain, typically into the substantia nigra, medial forebrain bundle, or the striatum of rats or mice. parkinsonsdisease.netnih.gov This leads to the degeneration of nigrostriatal neurons through oxidative stress and mitochondrial dysfunction, causing motor deficits in the animals, such as rotational asymmetry, which can be quantified to assess drug efficacy. parkinsonsdisease.netnih.gov

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model : The MPTP model was developed following the observation that this compound induced severe parkinsonism in humans. patsnap.com MPTP is a lipophilic pro-toxin that crosses the blood-brain barrier and is metabolized into the toxic ion MPP+ (1-methyl-4-phenylpyridinium) by the enzyme MAO-B in glial cells. patsnap.com MPP+ is then selectively taken up by dopamine transporters into dopaminergic neurons, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and cell death. patsnap.com This model, most commonly used in mice, effectively replicates the loss of dopaminergic neurons and resulting motor impairments seen in Parkinson's disease. nih.gov

Alpha-Synuclein Models : The aggregation of the protein alpha-synuclein into Lewy bodies is a defining pathological feature of Parkinson's disease. Alpha-synuclein models aim to replicate this aspect of the disease. This can be achieved through several methods, including the overexpression of human wild-type or mutant (e.g., A53T) alpha-synuclein using viral vectors or in transgenic rodents. Another approach involves injecting pre-formed fibrils (PFFs) of alpha-synuclein into the brain, which can seed the aggregation of the endogenous protein, leading to a progressive, spreading pathology and neurodegeneration.

While these models are invaluable for testing novel antiparkinsonian drugs, a review of the scientific literature did not yield specific preclinical studies evaluating the effects of this compound in these established rodent models of Parkinsonian pathophysiology.

Non-human primate models, particularly those using MPTP, are considered the gold standard for preclinical evaluation of antiparkinsonian therapies due to their close anatomical, physiological, and behavioral similarities to humans. nih.gov The administration of MPTP to primates, such as macaques, induces a clinical syndrome that strikingly resembles human Parkinson's disease, including tremor, rigidity, bradykinesia, and postural instability. cochrane.org

These models are highly predictive of the therapeutic effects of drugs in humans. cambridge.org They are particularly valuable for assessing symptomatic treatments and for studying the long-term complications of therapy, such as L-DOPA-induced dyskinesia. cambridge.org Given that anticholinergic drugs like this compound are used to manage motor symptoms, particularly tremor, the MPTP-treated primate model provides an ideal platform for evaluating their efficacy. However, specific preclinical studies assessing this compound in non-human primate models of Parkinson's disease were not identified in the reviewed literature.

To enhance the rigor, reproducibility, and translational relevance of preclinical research, studies are increasingly designed using established methodological frameworks. The FINERMAPS criteria provide a comprehensive checklist for developing a robust research question and study plan. cambridge.org

FINERMAPS Criteria : This acronym outlines the key characteristics of a well-designed study:

F easible: The study can be practically carried out with available resources, subjects, and expertise.

I nteresting: The research question is compelling to the investigator and the scientific community.

N ovel: The study provides new findings or confirms/refutes previous results.

E thical: The research adheres to all ethical guidelines for animal welfare.

R elevant: The findings have the potential to advance scientific knowledge or clinical practice.

M anageable: The scope of the project is appropriate for the research team.

A ppropriate: The methods and models chosen are suitable for addressing the research question.

P otential value and P ublishability: The study is likely to yield valuable and publishable results.

S ystematic: The study is structured, organized, and follows a clear plan.

Power Analysis : This is a critical statistical method used before a study begins to determine the minimum sample size required to detect a statistically significant effect, if one truly exists. By considering factors like the expected effect size, the variability of the data, and the desired statistical significance level (p-value), a power analysis helps to avoid underpowered studies (which may fail to detect a real effect) and overpowered studies (which waste resources). Proper power analysis is essential for ensuring that preclinical animal studies are both ethical and scientifically sound.

Investigative Methodologies for this compound's Preclinical Efficacy

The preclinical evaluation of this compound has centered on its anticholinergic properties and its influence on the delicate balance of neurotransmitters within the brain. These investigations have employed both in vitro and in vivo models to characterize its therapeutic potential.

Assessment of Anticholinergic Efficacy in Animal Models

The primary mechanism of action of this compound is its ability to antagonize muscarinic acetylcholine (B1216132) receptors. This anticholinergic activity has been quantified in preclinical studies using isolated tissue preparations.

A key in vitro model used to assess the antimuscarinic activity of this compound is the isolated rat atrium. In this preparation, the ability of the compound to inhibit the negative inotropic response induced by a cholinergic agonist, such as carbachol, is measured. The efficacy of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A study evaluating this compound hydrochloride demonstrated its potent antimuscarinic activity in the isolated left atrium of the rat. frontiersin.org The exo and endo epimers of this compound were found to be approximately equipotent in this assay. frontiersin.org Furthermore, one of its metabolites, the 5-hydroxy derivative, exhibited similar activity to the parent compound, while two other hydroxylated metabolites were significantly less active. frontiersin.org

| Compound | pA2 Value (± SEM) | Relative Activity |

|---|---|---|

| This compound Hydrochloride | 7.27 ± 0.21 | High |

| 5-hydroxy metabolite | Similar to this compound | High |

| Other hydroxylated metabolites | Much less than this compound | Low |

While in vitro studies provide valuable quantitative data on receptor affinity, in vivo animal models are essential for assessing the functional consequences of anticholinergic activity. Animal models of Parkinson's disease, for instance, often exhibit symptoms such as tremor and rigidity, which are believed to be partly mediated by a relative overactivity of the cholinergic system. Although specific preclinical studies detailing the use of such models for this compound are not extensively documented in publicly available literature, the general approach involves inducing parkinsonian-like motor deficits in rodents and then evaluating the ability of the test compound to alleviate these symptoms.

Evaluation of this compound's Influence on Neurotransmitter Balance in Animal Systems

The therapeutic rationale for using anticholinergic drugs like this compound in movement disorders stems from the need to restore the balance between the dopaminergic and cholinergic neurotransmitter systems. In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative hyperactivity of the cholinergic system in the striatum. By blocking muscarinic acetylcholine receptors, this compound is thought to counteract this cholinergic overactivity, thereby helping to re-establish a more normal neurotransmitter balance.

Preclinical methodologies to investigate the influence of a compound on neurotransmitter balance in animal systems often involve direct measurement of neurotransmitter levels in specific brain regions. Techniques like in vivo microdialysis allow for the continuous sampling of extracellular fluid from the brain of a freely moving animal, providing real-time information on neurotransmitter release and metabolism.

| Neurotransmitter | Expected Change in Parkinsonian Model (Untreated) | Expected Change Following Anticholinergic Treatment | Rationale |

|---|---|---|---|

| Acetylcholine | Relatively Increased Activity | Decreased Signaling | Blockade of muscarinic receptors |

| Dopamine | Decreased | Indirect Modulation | Restoration of balance with the cholinergic system |

Structure Activity Relationship Sar Studies of Bornaprine Analogs

Correlating Structural Modifications with Receptor Affinity

Bornaprine's structure features a bicyclo[2.2.1]heptane (norbornane) ring system substituted with a phenyl group and an ester linkage connected to a diethylaminopropyl chain. wikipedia.orgontosight.ai Studies investigating the correlation between structural modifications and receptor affinity typically involve synthesizing analogs with variations in these regions and evaluating their binding to muscarinic receptors, often using radioligand binding assays or functional assays measuring the inhibition of acetylcholine-induced responses.

Impact of Bicyclic Ring Substitutions on Anticholinergic Activity

The bicyclo[2.2.1]heptane ring system is a prominent feature of this compound's structure. Substitutions on this bicyclic core can significantly impact anticholinergic activity. Research has explored modifications such as hydroxylation on the bicyclic ring. For instance, a 5-hydroxylated metabolite of this compound showed similar anticholinergic activity to the parent compound in isolated rat atrium studies, while two other hydroxylated metabolites exhibited much lower activity. wikipedia.orgnih.gov This suggests that the position and nature of substituents on the bicyclic ring are critical determinants of activity.

Data from studies on this compound and its metabolites illustrate this impact:

| Compound | Anticholinergic Activity (pA2 in isolated rat atrium) | Notes |

| This compound | 7.27 ± 0.21 | Parent compound |

| 5-hydroxy this compound | Similar to parent | Metabolite |

| Other hydroxylated metabolites | Much less than parent | Metabolites |

Note: "Similar to parent" indicates comparable activity without a specific pA2 value provided in the source.

These findings highlight the sensitivity of muscarinic receptor interaction to modifications on the bicyclic core.

Stereochemical Influences on Pharmacological Potency (Exo/Endo Epimers)

This compound exists as a mixture of exo and endo epimers due to the nature of the bicyclo[2.2.1]heptane system and the attachment of the ester group. wikipedia.orgnih.gov Stereochemistry, the three-dimensional arrangement of atoms, can profoundly influence how a molecule interacts with its biological target. Studies have specifically investigated the pharmacological potency of the individual exo and endo epimers of this compound.

In the isolated rat atrium model, both the exo and endo epimers of this compound were found to be approximately equipotent in their anticholinergic activity. researchgate.netnih.gov This suggests that for this particular receptor and assay system, the stereochemical orientation at the epimeric center does not lead to a significant difference in potency.

While this finding is specific to this compound and the muscarinic receptors in the isolated rat atrium, it underscores the importance of evaluating the stereochemical aspects of drug candidates during SAR studies. In other drug classes or with different receptor subtypes, stereoisomers can exhibit vastly different affinities and activities.

Design and Synthesis of Novel this compound Derivatives for Enhanced Properties

The understanding gained from SAR studies guides the rational design and synthesis of novel this compound derivatives. The goal is often to create compounds with enhanced receptor selectivity, improved potency, altered pharmacokinetic profiles, or reduced side effects. epo.org Based on the SAR, medicinal chemists can strategically modify different parts of the this compound structure, such as:

Varying the substituents on the phenyl ring to explore electronic and steric effects.

Modifying the length and branching of the alkyl chain connecting the ester to the amine.

Altering the nature of the terminal amine group (e.g., changing the alkyl substituents).

Introducing different substituents or modifying the bicyclic ring system at positions identified as influencing activity (like the 5-position).

Designing conformationally constrained analogs to probe the preferred binding conformation at the receptor.

The synthesis of these novel derivatives allows for further biological testing to refine the SAR and potentially identify compounds with superior pharmacological profiles for therapeutic development. nih.gove3s-conferences.org

Q & A

Q. What methodological frameworks are recommended for designing preclinical studies on Bornaprine's anticholinergic efficacy?

Use the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to ensure alignment with experimental goals. For example, feasibility assessments should address access to validated animal models and biomarkers for cholinergic activity measurements . Include power analysis to determine sample sizes and control groups to minimize bias .

Q. How can systematic reviews identify gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling literature?

Conduct a PICOS -guided review (Population, Intervention, Comparison, Outcomes, Study Design) to categorize existing studies. Use tools like PRISMA to map gaps, such as limited data on age-dependent metabolic clearance or interactions with CYP450 inhibitors . Highlight discrepancies in reported half-life values across species .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in early-phase trials?

Apply non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability. Pair this with Bayesian hierarchical models to integrate prior preclinical data, improving dose extrapolation to humans . Validate assumptions using residual plots and sensitivity analysis .

Q. How should researchers address ethical considerations in recruiting participants for this compound’s neurocognitive studies?

Follow COCHRANE guidelines for informed consent protocols, emphasizing transparency about anticholinergic side effects (e.g., dry mouth, cognitive fog). Implement blinded randomization and third-party monitoring to mitigate conflicts of interest .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy across heterogeneous Alzheimer’s cohorts?

Perform subgroup meta-analysis stratified by biomarkers (e.g., Aβ/tau levels) and comorbidities (e.g., vascular dementia). Use QUOROM criteria to assess study quality, and apply meta-regression to adjust for confounding variables like concomitant medications . Reconcile discrepancies via sensitivity analysis excluding low-power studies .

Q. How can computational models improve this compound’s target engagement validation in Parkinson’s-related dyskinesia?

Develop physiologically based pharmacokinetic (PBPK) models integrating blood-brain barrier permeability data. Validate against PET imaging of muscarinic receptor occupancy, comparing simulated vs. observed striatal binding ratios . Use Akaike information criterion (AIC) to optimize model fit .

Q. What experimental designs mitigate confounding biases in this compound’s long-term safety studies?

Adopt a prospective cohort design with matched controls (e.g., age, baseline MMSE scores). Use time-varying covariate models to adjust for dropouts and polypharmacy. Incorporate propensity scoring to balance baseline characteristics .

Q. How do researchers validate this compound’s biomarker reproducibility across multi-center trials?

Implement harmonized SOPs for sample collection (e.g., CSF sampling protocols). Use intraclass correlation coefficients (ICC) to quantify inter-lab variability and linear mixed models to partition variance components (e.g., site vs. batch effects) .

Methodological Guidance for Data Interpretation

Q. What criteria distinguish clinically meaningful vs. statistically significant outcomes in this compound trials?

Define minimal clinically important differences (MCID) a priori using anchor-based methods (e.g., patient-reported outcomes linked to CDR-SB scores). Compare effect sizes against historical placebo-group declines .

Q. How can translational researchers reconcile preclinical-to-clinical efficacy gaps in this compound’s neuroprotection claims?

Apply reverse translational frameworks : Use human-derived iPSC models to retest mechanisms identified in rodents. Validate targets via CRISPR knockdown/overexpression in vitro, correlating results with clinical biomarker trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.